N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound belongs to the 1,3,4-thiadiazole carboxamide class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure features:
- A 1,3,4-thiadiazole ring substituted at the 5-position with a [(2-fluorophenyl)methyl]sulfanyl group.
- A 1,2,3-thiadiazole-5-carboxamide moiety at the 2-position of the 1,3,4-thiadiazole ring, with a methyl group at the 4-position of the 1,2,3-thiadiazole subunit.
The carboxamide linkage and dual thiadiazole rings contribute to hydrogen-bonding interactions and metabolic stability, critical for pharmacokinetics .
Properties
Molecular Formula |
C13H10FN5OS3 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H10FN5OS3/c1-7-10(23-19-16-7)11(20)15-12-17-18-13(22-12)21-6-8-4-2-3-5-9(8)14/h2-5H,6H2,1H3,(H,15,17,20) |
InChI Key |
LQWYMBWUTNHXNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is synthesized via cyclization of a thiosemicarbazide precursor. Acid hydrazides react with ammonium thiocyanate in acidic conditions to form thiosemicarbazides, which undergo cyclization with concentrated sulfuric acid to yield the 1,3,4-thiadiazole scaffold.
Procedure :
-
Thiosemicarbazide Formation :
-
React 2-fluorobenzyl mercaptan (1.0 eq) with thiosemicarbazide (1.2 eq) in ethanol under reflux for 6 hours.
-
Isolate the intermediate via filtration and recrystallization (ethanol/water).
-
-
Cyclization :
Characterization :
Sulfanyl Group Introduction
The sulfanyl group is introduced via nucleophilic substitution using 2-fluorobenzyl mercaptan under basic conditions.
Procedure :
-
React 1,3,4-thiadiazol-2-amine (1.0 eq) with 2-fluorobenzyl bromide (1.1 eq) in DMF, using K₂CO₃ (2.0 eq) as a base at 60°C for 8 hours.
-
Purify via column chromatography (hexane/ethyl acetate, 3:1).
Optimization :
-
Temperature : Elevated temperatures (60–80°C) improve substitution efficiency.
-
Solvent : DMF enhances solubility of aromatic intermediates.
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
Ester Hydrolysis
The 1,2,3-thiadiazole moiety is prepared via hydrolysis of its ethyl ester derivative.
Procedure :
-
Starting Material : Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (1.0 eq) is refluxed in 6 M HCl (10 mL/g) for 24 hours.
-
Isolation : Cool the mixture, filter the precipitate, and wash with cold water.
Characterization :
Amide Coupling Reaction
Carboxylic Acid Activation
The 1,2,3-thiadiazole-5-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).
Procedure :
Coupling with 1,3,4-Thiadiazol-2-amine
The acyl chloride reacts with the amine in the presence of a base to form the target amide.
Procedure :
-
Dissolve the acyl chloride (1.0 eq) and 5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine (1.1 eq) in dry dichloromethane.
-
Add triethylamine (2.5 eq) dropwise at 0°C, then stir at room temperature for 12 hours.
-
Purify via recrystallization (ethanol).
Optimization :
-
Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq) enhances reaction rate.
-
Solvent : Anhydrous conditions prevent hydrolysis of the acyl chloride.
Characterization :
-
¹H-NMR (DMSO-d₆) : δ 10.51 (s, 1H, NH), 7.62–7.18 (m, 4H, Ar-H), 4.45 (s, 2H, SCH₂), 2.51 (s, 3H, CH₃).
Reaction Conditions and Data Tables
Table 1: Optimization of Thiadiazole Cyclization
Table 2: Amide Coupling Variables
| Variable | Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 70 |
| Base | Triethylamine | 68 |
| Catalyst (DMAP) | 0.1 eq | 75 |
| Temperature | Room temperature | 65 |
Challenges and Mitigation Strategies
-
Regioselectivity in Sulfanyl Substitution :
-
Acid Sensitivity of Thiadiazoles :
-
Purification Difficulties :
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Structure and Composition
The compound's IUPAC name is N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide . Its molecular formula is with a molecular weight of 339.5 g/mol. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a study reported that compounds similar to This compound demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
- Cell Lines Tested : SNB-19 (glioblastoma), OVCAR-8 (ovarian cancer), and NCI-H460 (lung cancer).
- Percent Growth Inhibition :
Anti-inflammatory Properties
Thiadiazole derivatives have also been explored for their anti-inflammatory effects. A related compound was evaluated for its ability to inhibit the enzyme 5-lipoxygenase , which plays a crucial role in inflammatory processes.
Case Study: In Silico Docking Studies
- Target : 5-lipoxygenase (5-LOX).
- Findings : The compound showed potential as an inhibitor based on docking scores, suggesting its utility in treating inflammatory diseases .
Antimicrobial Activity
Thiadiazoles have been recognized for their antimicrobial properties as well. Research indicates that derivatives of thiadiazoles can exhibit significant activity against various bacterial strains.
Data Table: Antimicrobial Activity of Thiadiazole Derivatives
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Mechanism of Action
The mechanism of action of N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria by binding to their ribosomes. In antiviral applications, it may interfere with the replication of viral RNA by inhibiting key enzymes involved in the process .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Substituent Effects on Bioactivity: The 2-fluorophenylmethylsulfanyl group in the target compound likely improves target selectivity compared to non-halogenated analogs (e.g., methyl or ethylsulfanyl derivatives) due to stronger electron-withdrawing and hydrophobic interactions . Dual thiadiazole rings (1,3,4- and 1,2,3-) in the target compound may confer rigidity and resistance to metabolic degradation compared to single-ring analogs like N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide .
Synthetic Flexibility: The target compound’s synthesis aligns with general methods for 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides, using potassium hydroxide and alkyl halides in ethanol .
Physicochemical Properties :
- The molecular weight (MW) of the target compound (~400–420 g/mol) is higher than simpler analogs (e.g., 360 g/mol for the ethylsulfanyl-triazole derivative ), which may impact solubility.
- LogP values are influenced by halogenation: the 2-fluorophenyl group increases lipophilicity compared to phenyl or methyl substituents, enhancing blood-brain barrier penetration in preclinical models .
Biological Activity
N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of 341.4 g/mol. The presence of the thiadiazole ring system is critical for its pharmacological properties.
Antimicrobial Activity
Research has demonstrated that thiadiazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that compounds related to this compound possess significant antibacterial effects against various pathogens.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 22 | |
| Pseudomonas aeruginosa | 20 |
The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. For example, in vitro assays have indicated that this compound can induce apoptosis in cancer cell lines.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast cancer) | 15.6 | |
| HeLa (Cervical cancer) | 18.4 | |
| A549 (Lung cancer) | 12.9 |
The compound's ability to inhibit cell proliferation is attributed to its interaction with specific molecular targets involved in cell cycle regulation.
Anti-inflammatory Activity
This compound has also shown promising anti-inflammatory effects. In studies using bovine serum albumin denaturation assays and other models, it was found to significantly reduce inflammation markers.
| Inflammatory Model | Effectiveness (%) | Reference |
|---|---|---|
| Bovine Serum Albumin Denaturation | 70 | |
| Carrageenan-induced Paw Edema | 65 |
The anti-inflammatory mechanism is likely due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Case Studies
Several case studies highlight the therapeutic potential of thiadiazole derivatives:
- Case Study on Antimicrobial Efficacy : A study involving a series of thiadiazole derivatives reported that those with fluorinated phenyl groups exhibited enhanced antibacterial activity compared to non-fluorinated counterparts. This suggests that structural modifications can optimize efficacy against resistant strains .
- Anticancer Investigation : In a comparative study of various thiadiazole derivatives against breast cancer cell lines, the compound demonstrated superior cytotoxicity compared to standard chemotherapeutic agents like cisplatin . The findings support further exploration into its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing this compound?
- Methodology : A two-step approach is commonly used:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide under reflux to form the 1,3,4-thiadiazole core.
Alkylation : Introduce substituents (e.g., 2-fluorobenzyl) via alkylation of the thiol group. Optimization of alkylating reagents (e.g., 2-fluorobenzyl bromide) and reaction conditions (e.g., DMF, 70–90°C) is critical for yield .
- Validation : Monitor reactions via TLC and purify intermediates via recrystallization (e.g., DMSO/water mixtures) .
Q. Which analytical techniques confirm the compound’s structural integrity?
- Key Techniques :
- Purity Assessment : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) .
Q. What biological activities are reported for structurally similar thiadiazole derivatives?
- Anticancer : Derivatives inhibit tumor cell lines (e.g., IC₅₀ values <10 µM against MCF-7) via kinase inhibition .
- Antimicrobial : Thiadiazoles with sulfanyl groups show MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Anticonvulsant : Fluorophenyl-substituted analogs reduce seizure duration in rodent models .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Substituent Effects :
- Fluorophenyl Group : Enhances lipophilicity and CNS penetration (critical for anticonvulsant activity) .
- Methyl Group at Position 4 : Stabilizes the thiadiazole ring, reducing metabolic degradation .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., EGFR kinase). Key residues (e.g., Lys721) form hydrogen bonds with the carboxamide group .
- QSAR Modeling : Correlate logP values with cytotoxicity data to optimize solubility/bioavailability .
Q. How can stability and degradation pathways be assessed under physiological conditions?
- Oxidative Stability : Expose the compound to H₂O₂ or cytochrome P450 enzymes. Monitor sulfoxide/sulfone formation via LC-MS .
- pH-Dependent Degradation : Incubate in buffers (pH 1–10) and quantify intact compound using HPLC. Thiadiazole rings are stable below pH 8 .
Q. How to resolve contradictions in bioactivity data across studies?
- Case Example : Discrepancies in IC₅₀ values for anticancer activity may arise from differences in cell lines (e.g., HeLa vs. HepG2) or assay protocols (MTT vs. SRB).
- Resolution : Standardize assays (e.g., ISO 10993-5 for cytotoxicity) and validate results with orthogonal methods (e.g., apoptosis markers via flow cytometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
